molecular formula C10H8 B15323102 4-Phenylbut-3-ene-1-yne

4-Phenylbut-3-ene-1-yne

Cat. No.: B15323102
M. Wt: 128.17 g/mol
InChI Key: FRSPRPODGOIJPJ-XVNBXDOJSA-N
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Description

(But-1-en-3-yn-1-yl)benzene: is an organic compound with the chemical formula C10H8 phenylbutyne or phenylbutyne . This compound is characterized by the presence of a benzene ring attached to a but-1-en-3-yn-1-yl group. It is a colorless to light yellow liquid that is insoluble in water but soluble in organic solvents such as ethanol, ether, and dichloromethane .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Condensation Reaction: One common method for synthesizing (but-1-en-3-yn-1-yl)benzene involves the condensation reaction of benzaldehyde and propionaldehyde in the presence of an acidic catalyst such as zinc chloride.

    Rhodium-Catalyzed Dimerization: Another method involves the rhodium-catalyzed dimerization of diynes.

Industrial Production Methods: Industrial production methods for (but-1-en-3-yn-1-yl)benzene typically involve large-scale condensation reactions using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (But-1-en-3-yn-1-yl)benzene can undergo oxidation reactions to form various oxidized products. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert (but-1-en-3-yn-1-yl)benzene to its corresponding alkane or alkene derivatives. Hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: This compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where the benzene ring is substituted with various functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)

    Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid)

Major Products Formed:

    Oxidation: Carboxylic acids, ketones

    Reduction: Alkanes, alkenes

    Substitution: Halogenated benzenes, nitrobenzenes

Mechanism of Action

The mechanism of action of (but-1-en-3-yn-1-yl)benzene involves its interaction with various molecular targets and pathways. The compound can form van-der-Waals complexes and undergo addition reactions with radicals such as indenyl radicals. These reactions involve isomerization, hydrogen shifts, and ring closures, leading to the formation of polycyclic aromatic hydrocarbons (PAHs) and other complex structures .

Properties

Molecular Formula

C10H8

Molecular Weight

128.17 g/mol

IUPAC Name

[(E)-but-1-en-3-ynyl]benzene

InChI

InChI=1S/C10H8/c1-2-3-7-10-8-5-4-6-9-10/h1,3-9H/b7-3+

InChI Key

FRSPRPODGOIJPJ-XVNBXDOJSA-N

Isomeric SMILES

C#C/C=C/C1=CC=CC=C1

Canonical SMILES

C#CC=CC1=CC=CC=C1

Origin of Product

United States

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